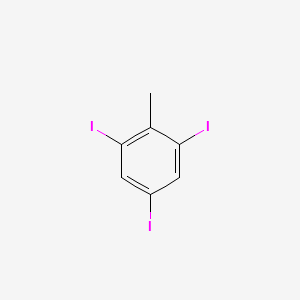
1,3,5-Triiodo-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triiodo-2-methylbenzene is an organic compound with the molecular formula C7H5I3. It is a derivative of benzene, where three iodine atoms and one methyl group are substituted at the 1, 3, 5, and 2 positions, respectively. This compound is known for its high molecular weight and significant density due to the presence of iodine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5-Triiodo-2-methylbenzene can be synthesized through a series of iodination reactions. One common method involves the iodination of 2-methylbenzene (toluene) using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically proceeds through electrophilic aromatic substitution, where iodine atoms replace hydrogen atoms on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Triiodo-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The iodine atoms can be reduced to form deiodinated products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products with different substituents replacing the iodine atoms.
Oxidation Reactions: Carboxylic acids or aldehydes.
Reduction Reactions: Deiodinated benzene derivatives.
Applications De Recherche Scientifique
1,3,5-Triiodo-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of iodine atoms.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3,5-triiodo-2-methylbenzene involves its interaction with various molecular targets. The iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The methyl group can also affect the compound’s electronic properties, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triiodo-2,4,6-trimethylbenzene: Similar structure but with additional methyl groups.
1,3,5-Triiodobenzene: Lacks the methyl group present in 1,3,5-triiodo-2-methylbenzene.
1,3,5-Triiodo-2,4,6-trinitrobenzene: Contains nitro groups instead of a methyl group.
Uniqueness
This compound is unique due to the presence of both iodine atoms and a methyl group, which confer distinct chemical properties and reactivity. The combination of these substituents makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
36994-79-3 |
|---|---|
Formule moléculaire |
C7H5I3 |
Poids moléculaire |
469.83 g/mol |
Nom IUPAC |
1,3,5-triiodo-2-methylbenzene |
InChI |
InChI=1S/C7H5I3/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 |
Clé InChI |
NYCTYFCAZRQRGO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1I)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


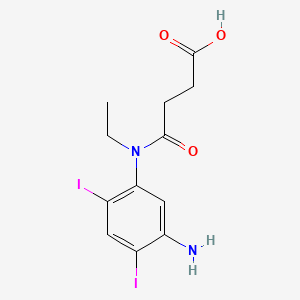
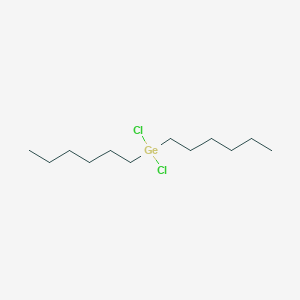
![4-methoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14678419.png)
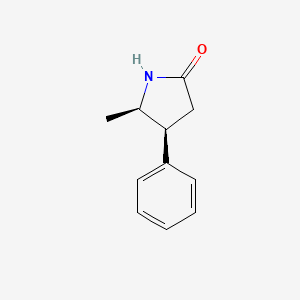
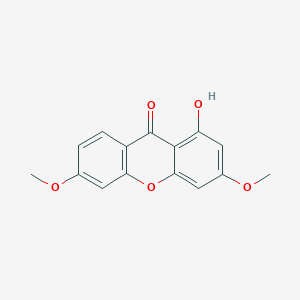
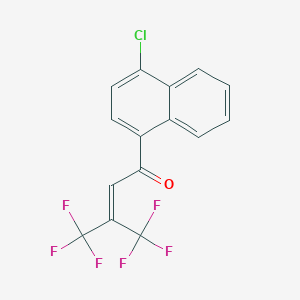
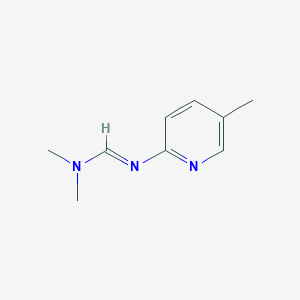
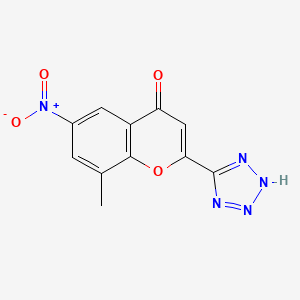
![1h-Imidazo[1,5-a]benzimidazole](/img/structure/B14678444.png)
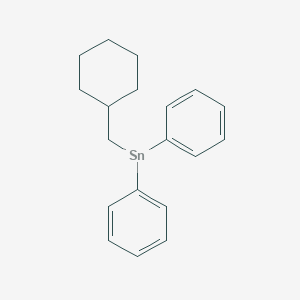
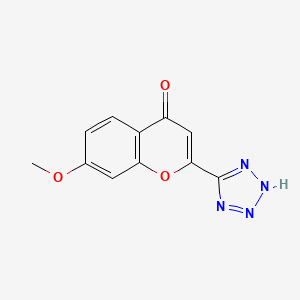
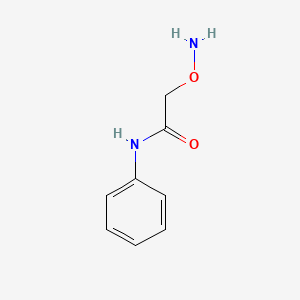
![(6aR,9R)-7-Methyl-6a,7,8,9-tetrahydro-6H-[1]benzothieno[4,3-fg]quinoline-9-carboxylic acid](/img/structure/B14678475.png)
![14-chloro-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one](/img/structure/B14678478.png)
